

Spectroscopic Validation of 2-Amino-1-(2-nitrophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-1-(2-nitrophenyl)ethanol

Cat. No.: B1644463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis and structural validation of **2-Amino-1-(2-nitrophenyl)ethanol**. While a complete set of experimentally-derived spectroscopic data for this specific molecule is not readily available in published literature, this document outlines the expected analytical outcomes and compares them with data from structurally related compounds. This guide serves as a methodological template for researchers engaged in the synthesis and characterization of similar molecules.

Structural Elucidation Overview

The validation of the molecular structure of **2-Amino-1-(2-nitrophenyl)ethanol**, a chiral amino alcohol, relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups, connectivity, and stereochemistry. The primary methods discussed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data Analysis

Due to the absence of a complete, published dataset for **2-Amino-1-(2-nitrophenyl)ethanol**, this section presents predicted data for the target molecule alongside experimental data from a closely related analogue, 2-Nitro-1-(2-nitrophenyl)ethan-1-ol. This comparison illustrates how subtle structural differences manifest in the respective spectra.

Table 1: Comparison of Predicted ¹H NMR Data for **2-Amino-1-(2-nitrophenyl)ethanol** and Experimental Data for a Related Compound.

Proton Assignment (2- Amino-1-(2- nitrophenyl)etha nol)	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Experimental Chemical Shift (δ, ppm) for 2- Nitro-1-(2- nitrophenyl)etha n-1-ol	Experimental Multiplicity for 2-Nitro-1-(2- nitrophenyl)etha n-1-ol
-CH(OH)-	~ 4.8 - 5.0	Doublet of doublets	5.62	Multiplet
-CH ₂ -NH ₂	~ 2.9 - 3.2	Multiplet	4.61	Doublet
Aromatic-H	~ 7.4 - 8.2	Multiplets	7.61 - 8.21	Multiplets
-OH	Variable	Broad singlet	3.62	Singlet
-NH ₂	Variable	Broad singlet	-	-

Table 2: Comparison of Predicted ¹³C NMR Data for **2-Amino-1-(2-nitrophenyl)ethanol** and Experimental Data for a Related Compound.

Carbon Assignment (2- Amino-1-(2- nitrophenyl)ethanol)	Predicted Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ, ppm) for 2-Nitro-1-(2-nitrophenyl)ethan-1-ol
-CH(OH)-	~ 70 - 75	69.98
-CH ₂ -NH ₂	~ 45 - 50	80.67
Aromatic C-NO ₂	~ 147 - 150	147.95
Aromatic C-CH	~ 124 - 135	124.13, 127.01
Aromatic C (quaternary)	~ 140 - 145	145.31

Table 3: Comparison of Key IR Absorption Bands.

Functional Group	Predicted Wavenumber (cm ⁻¹) for 2-Amino-1-(2- nitrophenyl)ethanol	Experimental Wavenumber (cm ⁻¹) for 2-Nitro-1-(2-nitrophenyl)ethan-1-ol
O-H Stretch (alcohol)	3200 - 3600 (broad)	3320 (broad)
N-H Stretch (amine)	3300 - 3500 (two bands)	-
C-H Stretch (aromatic)	3000 - 3100	3075
C-H Stretch (aliphatic)	2850 - 3000	2965, 2885
N-O Stretch (nitro)	1500 - 1550 (asymmetric), 1330 - 1370 (symmetric)	1532, 1358
C=C Stretch (aromatic)	1450 - 1600	1608, 1508, 1430

Table 4: Predicted Mass Spectrometry Data for 2-Amino-1-(2-nitrophenyl)ethanol.

Analysis Type	Predicted Value	
Molecular Formula	C8H10N2O3	
Molecular Weight	182.18 g/mol	
Predicted [M+H]+	183.0764	
Key Fragmentation Pattern	Loss of H ₂ O, NH ₃ , NO ₂	

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.

- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

2. Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
 amount of the sample with dry KBr powder and press into a thin, transparent disk.
 Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.
- Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
- 3. Mass Spectrometry (MS)
- Sample Introduction: Depending on the ionization method, the sample can be introduced directly via a probe, or as the eluent from a gas or liquid chromatograph.
- Ionization: Electrospray ionization (ESI) is suitable for polar molecules like amino alcohols.
- Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns.

Check Availability & Pricing

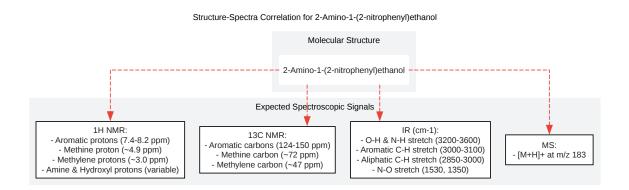
Alternative and Complementary Analytical Techniques

While NMR, IR, and MS are foundational, other techniques can provide further structural validation, particularly for chiral molecules.

- X-ray Crystallography: This technique can provide the absolute three-dimensional structure
 of a molecule if a suitable single crystal can be grown. It is the gold standard for structural
 determination.
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral
 molecules and determining their absolute configuration by comparing the experimental
 spectrum to that of a known standard or to theoretical predictions.
- High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: This
 chromatographic technique can be used to separate enantiomers, thus confirming the
 chirality of the molecule and determining its enantiomeric purity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the correlation between the molecular structure and its expected spectroscopic signals.


Synthesis and Purification Synthesized Compound Purification Spectroscopic Analysis IR Spectroscopy Mass Spectrometry Structure Validation Determine Connectivity Identify Functional Groups Confirm Molecular Formula

Spectroscopic Analysis Workflow for Structure Validation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic validation of an organic compound.

Click to download full resolution via product page

Caption: Key structural features of **2-Amino-1-(2-nitrophenyl)ethanol** and their corresponding expected spectroscopic signals.

• To cite this document: BenchChem. [Spectroscopic Validation of 2-Amino-1-(2-nitrophenyl)ethanol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1644463#spectroscopic-analysis-validation-of-2-amino-1-2-nitrophenyl-ethanol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com